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Compound of Interest

Compound Name: 5-Chloropyridine-2,3-diamine

Cat. No.: B1270002

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a crucial
building block in synthetic organic chemistry. Its unique structural arrangement, featuring a
chlorine atom and two adjacent amino groups on a pyridine ring, makes it a valuable precursor
for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic
potential. This guide provides a comprehensive overview of its chemical and physical
properties, synthesis, and its application in the development of biologically active molecules.

Core Data and Properties

The fundamental properties of 5-Chloropyridine-2,3-diamine are summarized below. This
data is essential for its handling, characterization, and use in chemical reactions.

Physicochemical Properties
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Property Value Reference
CAS Number 25710-20-7 [1]
Molecular Formula CsHeCIN3 [1]
Molecular Weight 143.57 g/mol [1]
Appearance White to gray to brown powder

Melting Point 170-175 °C [1]

Boiling Point 234.32 °C (estimate)

pKa 4.55 £ 0.49 (Predicted)

Form Solid [1]

Spectroscopic and Structural Data

Parameter Description

(400 MHz, DMSO-ds): & 4.99 (br s, 2H, NH2),
1H NMR 5.55 (br s, 2H, NHz2), 6.69 (d, 1H, J = 2.4 Hz),
7.37(d, 1H, J = 2.4 Hz)

1S/C5H6CIN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,
(H2,8,9)

InChl

SMILES Nclcc(ClenclN

Synthesis and Experimental Protocols

The primary synthetic route to 5-Chloropyridine-2,3-diamine involves a two-step process
starting from 2-amino-5-chloropyridine. The first step is the nitration of the pyridine ring,
followed by the reduction of the nitro group to an amine.

Experimental Workflow: Synthesis of 5-Chloropyridine-
2,3-diamine
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Caption: General workflow for the synthesis of 5-Chloropyridine-2,3-diamine.
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
Reaction: Nitration of 2-amino-5-chloropyridine.
Methodology:

e To a mixture of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) and sulfuric acid (6.30 ml),
fuming HNOs (0.860 ml, 21.1 mmol) is added dropwise over 15 minutes at 55 °C.[2]

e The reaction mixture is stirred at 55 °C for 1 hour.[2]

 After cooling to room temperature, the reaction mixture is poured into ice-water (60 g).[2]
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e The mixture is then neutralized with an aqueous NaOH solution to a pH of 11.[2]

e The precipitated solid is collected by filtration, washed with water, and dried under reduced
pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine.[2]

Step 2: Synthesis of 5-Chloropyridine-2,3-diamine
Reaction: Reduction of 2-Amino-5-chloro-3-nitropyridine.
Methodology (Adapted from a similar procedure for the bromo-analog): This protocol is based

on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine and is expected to be
effective for the chloro-derivative.[3]

e A 100-mL flask fitted with a reflux condenser is charged with 2-amino-5-chloro-3-nitropyridine
(0.05 mole), 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of
concentrated hydrochloric acid.[3]

e The mixture is heated on a steam bath for 1 hour.[3]

» At the end of this period, the iron is removed by filtration and washed three times with 10-mL
portions of hot 95% ethanol.[3]

e The filtrate and washings are evaporated to dryness.

e The dark residue is recrystallized from water to yield 5-Chloropyridine-2,3-diamine.

Applications in Drug Discovery

5-Chloropyridine-2,3-diamine is a key intermediate in the synthesis of various heterocyclic
compounds, most notably imidazo[4,5-b]pyridines. These scaffolds are of significant interest in
medicinal chemistry due to their structural similarity to purines, allowing them to interact with a
variety of biological targets.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are typically synthesized through the condensation of 5-
Chloropyridine-2,3-diamine with aldehydes or carboxylic acids.
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Caption: General synthesis of Imidazo[4,5-b]pyridines.

Biological Relevance: Targeting the PI3K/Akt Signhaling
Pathway

Derivatives of imidazo[4,5-b]pyridine synthesized from 5-Chloropyridine-2,3-diamine have
been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as
the PI3K/Akt pathway. The phosphatidylinositol 3-kinase (P13K)/Akt signaling pathway is a
crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4][5][6][7][8]
Its dysregulation is a common feature in many human cancers.
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Caption: Imidazo[4,5-b]pyridine derivatives can inhibit the PI3K/Akt signaling pathway.
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Conclusion

5-Chloropyridine-2,3-diamine is a synthetically versatile and commercially available
compound that holds significant promise for the development of novel therapeutics. Its utility as
a precursor to imidazo[4,5-b]pyridines, which have shown efficacy as inhibitors of critical
cancer-related signaling pathways, underscores its importance in modern drug discovery. The
detailed protocols and data presented in this guide are intended to facilitate further research
and application of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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